molecular formula C15H15NO5S2 B2910625 Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate CAS No. 892842-16-9

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate

Cat. No. B2910625
CAS RN: 892842-16-9
M. Wt: 353.41
InChI Key: ZCEJMKGXKXJNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been widely studied due to their potential biological activities and their role in the development of advanced compounds with a variety of biological effects .

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is its potential use as a therapeutic agent in various diseases. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential targets in various diseases.

Synthesis Methods

The synthesis of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate involves the reaction of 3-bromo-2-thiophenecarboxylic acid with phenylsulfonyl chloride, followed by the reaction of the resulting intermediate with methyl 3-aminopropanoate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and matrix metalloproteinases, which play a crucial role in the development and progression of these diseases.

properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-9-22-14(12)16-13(17)8-10-23(19,20)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEJMKGXKXJNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.